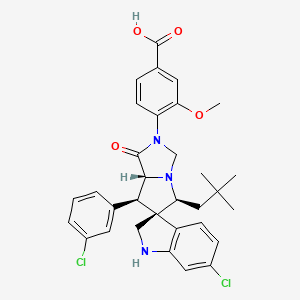
SiR-PEG3-TCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG3-TCO involves several steps:
Synthesis of Silicon Rhodamine: The silicon rhodamine dye is synthesized through a series of organic reactions, including the formation of the xanthene core and subsequent functionalization with silicon-containing groups.
Attachment of Polyethylene Glycol: The polyethylene glycol linker is attached to the silicon rhodamine dye through esterification or amidation reactions, enhancing the solubility and biocompatibility of the compound.
Introduction of Trans-Cyclooctene: The trans-cyclooctene group is introduced via a click chemistry reaction, typically involving the reaction of an alkyne-functionalized silicon rhodamine-PEG intermediate with a trans-cyclooctene azide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-Scale Organic Synthesis: Scaling up the synthesis of silicon rhodamine and its intermediates.
Purification: Utilizing techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and reproducibility
Chemical Reactions Analysis
Types of Reactions
SiR-PEG3-TCO undergoes several types of chemical reactions:
Click Chemistry: The trans-cyclooctene group reacts rapidly and selectively with tetrazine groups in an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds
Fluorescence Quenching and Activation: The silicon rhodamine dye can undergo fluorescence quenching and activation depending on its environment and interactions with other molecules
Common Reagents and Conditions
Tetrazine Reagents: Used in click chemistry reactions with the trans-cyclooctene group.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, are commonly used in the synthesis and reactions of this compound
Major Products
Scientific Research Applications
SiR-PEG3-TCO has a wide range of applications in scientific research:
Biological Imaging: Used as a fluorescent probe for imaging live cells and tissues due to its near-infrared fluorescence properties
Protein Labeling: Enables specific labeling of proteins and other biomolecules through click chemistry reactions
Drug Delivery: Utilized in the development of targeted drug delivery systems, allowing for precise delivery and release of therapeutic agents
Material Science: Applied in the creation of advanced materials with specific fluorescent properties for various applications
Mechanism of Action
The mechanism of action of SiR-PEG3-TCO involves:
Comparison with Similar Compounds
SiR-PEG3-TCO can be compared with other similar compounds:
SiR-PEG4-Alkyne: Another silicon rhodamine derivative with a polyethylene glycol linker and an alkyne group, used in click chemistry reactions
Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine: A compound with similar click chemistry properties but different functional groups and applications
Conclusion
This compound is a versatile compound with significant applications in biological imaging, protein labeling, drug delivery, and material science. Its unique combination of silicon rhodamine, polyethylene glycol, and trans-cyclooctene makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C44H58N4O8Si |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H58N4O8Si/c1-47(2)32-15-18-36-39(29-32)57(5,6)40-30-33(48(3)4)16-19-37(40)44(36)38-28-31(14-17-35(38)42(50)56-44)41(49)45-20-22-52-24-26-54-27-25-53-23-21-46-43(51)55-34-12-10-8-7-9-11-13-34/h7-8,14-19,28-30,34H,9-13,20-27H2,1-6H3,(H,45,49)(H,46,51)/b8-7+ |
InChI Key |
ASYAHYYZMXOOKT-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCC/C=C/CC6)C(=O)O3 |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCCC=CCC6)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)



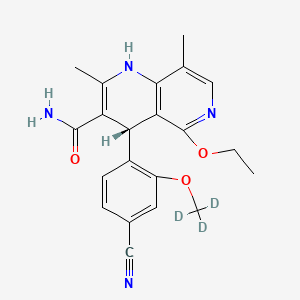
![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
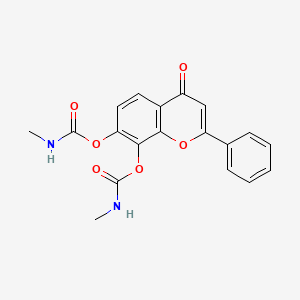

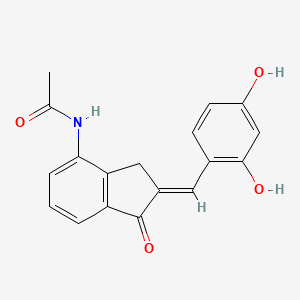
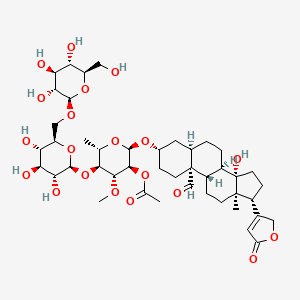
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
